molecular formula C15H13BrClNO B2578035 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone CAS No. 58154-03-3

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

Cat. No.: B2578035
CAS No.: 58154-03-3
M. Wt: 338.63
InChI Key: XSKRZUKYHPCWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone is a β-amino ketone derivative with the molecular formula C15H12BrClNO (molar mass: 357.62 g/mol). Structurally, it consists of a propanone backbone substituted with a 4-bromophenyl group at the carbonyl carbon and a 4-chloroanilino group at the β-position. This compound is synthesized via a Michael addition reaction between 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one and 4-bromoaniline, catalyzed by Ag3PW12O40 in ethanol . Its crystal structure (monoclinic, space group P21/n) reveals intermolecular N–H···O hydrogen bonds forming centrosymmetric dimers, critical for stabilizing the solid-state arrangement .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-chloroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-8,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKRZUKYHPCWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone typically involves the reaction of 4-bromoacetophenone with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Molecular Formula Substituents (R1, R2) Molar Mass (g/mol) Key Features
1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone C15H12BrClNO R1 = 4-Bromophenyl; R2 = 4-Cl 357.62 Centrosymmetric H-bonded dimers; synthesized via Ag-catalyzed Michael addition
1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone C21H23ClNO R1 = 4-Chlorophenyl; R2 = Cyclohexyl 340.87 Increased lipophilicity due to cyclohexyl group; no H-bonding reported
3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone C16H16ClNO2 R1 = 4-Methoxyphenyl; R2 = 4-Cl 289.76 Methoxy group enhances solubility; crystal data unavailable
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one C21H17BrClNO R1 = Phenyl; R2 = 4-Br, 4-Cl 414.72 Additional phenyl group; H-bonded dimers observed

Key Insights :

  • Halogen Effects: Bromine (Br) increases molecular weight and lipophilicity compared to chlorine (Cl). For example, replacing Br with Cl in 1-(4-Chlorophenyl)-3-(4-chloroanilino)-1-propanone (C15H13Cl2NO) reduces molar mass to 294.18 g/mol .
  • Hydrogen Bonding: Compounds with amino groups (e.g., 4-chloroanilino) form intermolecular H-bonds, stabilizing crystal structures, while non-polar substituents (e.g., cyclohexyl) lack this feature .
  • Electronic Effects: Electron-donating groups like methoxy (in 3-(4-chloroanilino)-1-(4-methoxyphenyl)-1-propanone) enhance solubility but may reduce thermal stability .

Pharmacological and Functional Comparisons

Key Insights :

  • Bioactivity: Substitutions on the propanone backbone significantly alter biological targets. For instance, RS 67333 targets serotonin receptors, while Aldi-4 inhibits ALDH enzymes .
  • Role of Halogens : Bromine in the target compound may enhance binding affinity in halogen-bonding interactions compared to chlorine-only analogs .

Biological Activity

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone is an organic compound that has garnered attention for its potential biological activities. The presence of halogen substituents, specifically bromine and chlorine, can significantly influence the compound's pharmacological properties, including its interactions with biological targets such as enzymes and receptors. This article synthesizes existing research on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H14BrClN2O
  • Molecular Weight : Approximately 335.62 g/mol
  • Structure : The compound features a propanone backbone with a 4-bromophenyl group and a 4-chloroanilino group, which may enhance its lipophilicity and alter receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The halogen atoms can modulate the binding affinity to various enzymes or receptors, leading to altered biological responses. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and migration.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cancer progression and inflammation.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities:

Activity TypePotential Effects
Anticancer Inhibition of tumor cell proliferation
Antimicrobial Enhanced antibacterial properties
Anti-inflammatory Reduction of inflammatory markers

Anticancer Activity

A study investigated the effects of structurally related compounds on pancreatic ductal adenocarcinoma (PDA) cells. It was found that treatment with these compounds led to a significant decrease in cell migration and invasion without affecting cell viability. Specifically, at a dose of 10 mg/kg, the compound reduced local spread in an orthotopic metastatic mouse model .

Antibacterial Properties

Another research effort focused on the antibacterial activity of related brominated compounds. It was observed that increased electron density due to bromine substitution enhanced antibacterial efficacy compared to their chlorine analogs. This suggests that this compound may possess similar enhanced antibacterial properties .

Mechanistic Insights

In vitro studies have shown that the compound can significantly block intracellular signaling pathways associated with cancer cell migration. For instance, it was reported that the compound could inhibit Akt phosphorylation, which is crucial for cancer cell survival and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameKey Features
1-(4-Bromophenyl)-2-(4-chloroanilino)ethanone Similar structure with different substitution pattern
1-(4-Bromophenyl)-3-(4-chloroanilino)butanone Longer carbon chain affecting reactivity

This comparison highlights how variations in chemical structure can influence biological activity and pharmacological potential.

Q & A

Q. Basic Approach :

  • NMR : Confirm the presence of the 4-bromophenyl (δ 7.3–7.5 ppm) and 4-chloroanilino (δ 6.6–6.8 ppm) groups.
  • XRD : Validate spatial arrangement and bond lengths (e.g., C=O bond at 1.214 Å) .

Advanced Resolution :
If discrepancies arise (e.g., dynamic vs. static disorder in XRD), perform variable-temperature NMR to detect conformational flexibility. For example, torsional motion in the propanone chain may broaden NMR peaks but appear ordered in XRD due to crystal packing.

What role do hydrogen-bonding networks play in the solid-state properties of this compound?

Basic Insight :
Intermolecular N–H⋯O hydrogen bonds (2.893 Å, 158°) create centrosymmetric dimers, stabilizing the crystal lattice . Graph-set analysis (R₂²(12)) identifies recurring motifs critical for predicting solubility and melting points.

Advanced Application :
Use Hirshfeld surface analysis to quantify contact contributions (e.g., H⋯Br/Cl interactions). Compare with analogues (e.g., 3-(4-bromoanilino)-1-phenylpropan-1-one) to correlate hydrogen-bond strength with thermal stability .

How does the choice of refinement software (e.g., SHELXL vs. OLEX2) impact structural accuracy?

Q. Basic Comparison :

  • SHELXL : Preferred for small-molecule refinement due to robust least-squares algorithms and handling of anisotropic displacement parameters .
  • OLEX2 : User-friendly GUI but may require manual intervention for complex disorders.

Advanced Consideration :
For twinned crystals, use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning. Cross-validate with independent refinement in JANA2006 to assess parameter bias .

What synthetic intermediates pose analytical challenges, and how are they characterized?

Key Intermediate :
3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one (chalcone derivative) requires UV-Vis (λmax ~300 nm) and IR (C=O stretch at 1680 cm⁻¹) for identification.

Advanced Technique :
Use high-resolution mass spectrometry (HRMS) to distinguish isomers (e.g., enone vs. dienol forms) and monitor tautomeric shifts during synthesis .

How can computational methods predict reactivity or supramolecular assembly?

Basic Tool :
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Advanced Application :
Molecular dynamics (MD) simulations model crystal packing forces, aiding in polymorph prediction. Compare with experimental XRD data to validate force fields .

What are the limitations of Ag₃PW₁₂O₄₀ as a catalyst in this synthesis?

Basic Issue :
Catalyst recovery (via centrifugation) may lead to yield loss (~5–10%).

Advanced Solution :
Immobilize Ag₃PW₁₂O₄₀ on mesoporous silica (e.g., SBA-15) to enhance recyclability and reduce metal leaching. Track catalytic efficiency over 5 cycles via ICP-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.